molecular formula C4H8BrCl B103949 1-Bromo-3-chloro-2-methylpropane CAS No. 6974-77-2

1-Bromo-3-chloro-2-methylpropane

Cat. No.: B103949
CAS No.: 6974-77-2
M. Wt: 171.46 g/mol
InChI Key: ZKDOQFPDSUOLGF-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-2-methylpropane is an organic compound with the molecular formula C₄H₈BrCl. It is a colorless to almost colorless liquid with a molecular weight of 171.46 g/mol . This compound is used in various chemical synthesis processes and has applications in different fields, including chemistry and industry.

Mechanism of Action

Target of Action

1-Bromo-3-chloro-2-methylpropane is an alkyl halide, a class of compounds that primarily target nucleophiles in organic reactions . Nucleophiles are species that donate an electron pair to form a chemical bond, and they play a crucial role in many biochemical reactions.

Mode of Action

The compound undergoes nucleophilic substitution reactions, specifically the S_N2 mechanism . In this single-step reaction, bond-forming and bond-breaking occur simultaneously. The nucleophile, being an electron-rich species, attacks the electrophilic carbon from the back side relative to the location of the leaving group . This backside attack results in an inversion of the stereochemical configuration at the central carbon .

Result of Action

The result of the action of this compound is the formation of a new bond with the nucleophile and the expulsion of the leaving group . This can lead to the creation of a new organic compound. The exact molecular and cellular effects would depend on the specific biochemical context in which the reaction occurs.

Action Environment

The rate of the S_N2 reaction involving this compound is significantly influenced by the solvent in which the reaction takes place . Protic solvents, such as water or alcohols, decrease the power of the nucleophile due to strong hydrogen-bond interactions . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as the solvent conditions and temperature.

Preparation Methods

1-Bromo-3-chloro-2-methylpropane can be synthesized through several methods. One common method involves the reaction of 1-bromo-3-chloropropane with a methylating agent such as methyl bromide or methyl iodide . The reaction typically occurs under controlled conditions to ensure the desired product is obtained.

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize advanced techniques and equipment to achieve high yields and purity levels.

Chemical Reactions Analysis

1-Bromo-3-chloro-2-methylpropane undergoes various chemical reactions, including substitution and elimination reactions.

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by another nucleophile. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.

    Elimination Reactions: It can also undergo elimination reactions to form alkenes.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Bromo-3-chloro-2-methylpropane is used as a reagent in the synthesis of various chemical compounds. It is particularly valuable in the preparation of N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones, which are a new class of non-opiate antinociceptive agents . This compound’s versatility makes it useful in different research areas, including organic synthesis and medicinal chemistry.

Comparison with Similar Compounds

1-Bromo-3-chloro-2-methylpropane can be compared with other similar compounds, such as 1-bromo-2-chloro-4-methylpentane and tert-butyl bromide . These compounds share similar structural features but differ in their reactivity and applications. For instance, tert-butyl bromide is commonly used as a standard reagent in synthetic organic chemistry due to its stability and reactivity .

Similar Compounds

This compound stands out due to its specific applications in the synthesis of non-opiate antinociceptive agents and its unique reactivity in substitution and elimination reactions.

Properties

IUPAC Name

1-bromo-3-chloro-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrCl/c1-4(2-5)3-6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDOQFPDSUOLGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871175
Record name 1-Bromo-3-chloro-2-methylpropane
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Molecular Weight

171.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6974-77-2
Record name 1-Bromo-3-chloro-2-methylpropane
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Record name 1-Bromo-3-chloro-2-methylpropane
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Record name 6974-77-2
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Record name 1-Bromo-3-chloro-2-methylpropane
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Record name 1-bromo-3-chloro-2-methylpropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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